molecular formula C26H32F2N2O6 B12318026 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel-

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel-

Cat. No.: B12318026
M. Wt: 506.5 g/mol
InChI Key: PUZDZDCDIGMZOZ-CMFFWLDZSA-N
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Description

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- is a chemical compound with a complex structure that includes a piperidine ring, a fluorine atom, a hydroxyl group, and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide.

    Esterification: The phenylmethyl ester group is added through esterification reactions, typically using phenylmethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
  • 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-3-methyl-, 1,1-dimethylethyl ester

Uniqueness

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H32F2N2O6

Molecular Weight

506.5 g/mol

IUPAC Name

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;benzyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/2C13H16FNO3/c2*14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h2*1-5,11-12,16H,6-9H2/t2*11-,12-/m10/s1

InChI Key

PUZDZDCDIGMZOZ-CMFFWLDZSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2.C1CN(C[C@@H]([C@H]1O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2.C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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